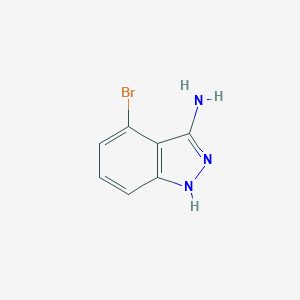

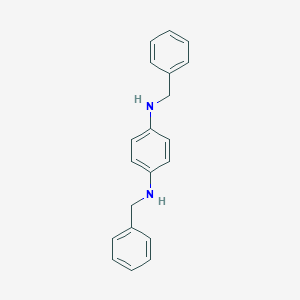

4-bromo-1H-indazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of indazole derivatives, including 4-bromo-1H-indazol-3-amine, often involves copper-catalyzed one-pot, three-component reactions. For example, 2H-Indazoles can be synthesized through reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide, with a copper catalyst playing a crucial role in the formation of C-N and N-N bonds, indicating a broad substrate scope and high tolerance for various functional groups (Kumar et al., 2011).

Molecular Structure Analysis

The molecular structure of indazole derivatives, including 4-bromo-1H-indazol-3-amine, is often elucidated using techniques like X-ray crystallography, which reveals the crystalline structure and intermolecular interactions critical for understanding the compound's chemical behavior and reactivity. For instance, the synthesis and characterization of related compounds have been detailed, highlighting the importance of structural analysis in determining the properties of these compounds (Nadaf et al., 2019).

Chemical Reactions and Properties

Indazoles, including 4-bromo-1H-indazol-3-amine, participate in various chemical reactions, such as Buchwald reactions, which generate novel derivatives through the reaction with a range of amines. This illustrates the compound's versatility and utility in synthesizing a wide array of chemical entities (Slade et al., 2009).

Physical Properties Analysis

The physical properties of 4-bromo-1H-indazol-3-amine, such as solubility, melting point, and crystal structure, are pivotal for its application in various chemical syntheses. These properties are often determined through experimental studies and supported by theoretical calculations, providing insights into the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties of 4-bromo-1H-indazol-3-amine, including its reactivity towards different chemical reagents, stability under various conditions, and its role as a precursor in the synthesis of complex molecules, are of significant interest. Studies focusing on its reactions, such as the palladium-catalyzed Suzuki–Miyaura cross-coupling, highlight its utility in organic synthesis (Wang et al., 2015).

Scientific Research Applications

Antitumor Activity

- Scientific Field : Medicinal Chemistry, Oncology .

- Application Summary : Indazole derivatives, including “4-bromo-1H-indazol-3-amine”, have been evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .

- Methods of Application : The compounds were synthesized and then evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay .

- Results : Among the compounds tested, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM. This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM). It was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

HIV Treatment

- Scientific Field : Medicinal Chemistry, Virology .

- Application Summary : “7-Bromo-4-chloro-1H-indazol-3-amine”, a derivative of “4-bromo-1H-indazol-3-amine”, is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .

- Methods of Application : The compound is synthesized from inexpensive 2,6-dichlorobenzonitrile .

- Results : The synthesis of “7-Bromo-4-chloro-1H-indazol-3-amine” is a crucial step in the production of Lenacapavir, a drug used for the treatment of HIV-1 infections .

Safety And Hazards

Future Directions

Indazole derivatives, including “4-bromo-1H-indazol-3-amine”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future directions for this compound could involve further exploration of its biological activities and potential applications in drug development.

properties

IUPAC Name |

4-bromo-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXXOIXGQFPLIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475006 |

Source

|

| Record name | 4-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1H-indazol-3-amine | |

CAS RN |

914311-50-5 |

Source

|

| Record name | 4-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one](/img/structure/B79441.png)

![4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one](/img/structure/B79445.png)